molecular formula C12H15IO2 B1488212 tetrahydro-4-(4-iodophenyl)-4-methoxy-2H-pyran CAS No. 894399-72-5

tetrahydro-4-(4-iodophenyl)-4-methoxy-2H-pyran

Cat. No. B1488212
CAS RN: 894399-72-5
M. Wt: 318.15 g/mol
InChI Key: UAARKXCSSIYVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-4-(4-iodophenyl)-4-methoxy-2H-pyran is a useful research compound. Its molecular formula is C12H15IO2 and its molecular weight is 318.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality tetrahydro-4-(4-iodophenyl)-4-methoxy-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrahydro-4-(4-iodophenyl)-4-methoxy-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

894399-72-5

Product Name

tetrahydro-4-(4-iodophenyl)-4-methoxy-2H-pyran

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

4-(4-iodophenyl)-4-methoxyoxane

InChI

InChI=1S/C12H15IO2/c1-14-12(6-8-15-9-7-12)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3

InChI Key

UAARKXCSSIYVDM-UHFFFAOYSA-N

SMILES

COC1(CCOCC1)C2=CC=C(C=C2)I

Canonical SMILES

COC1(CCOCC1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a solution of tetrahydro-4-(4-iodophenyl)-2H-pyran-4-ol (2.99 g) in anhydrous DMF (10 ml) was added dropwise to a suspension of sodium hydride (60 wt %) (432 mg) in anhydrous DMF (20 ml) at room temperature, and the resulting mixture was stirred at room temperature for 75 minutes. Methyl iodide (0.92 ml) was added dropwise to the reaction solution and the resulting mixture was stirred at room temperature for 8.5 hours. Water was added thereto and the resulting mixture was extracted twice with ethyl acetate. Organic layers were washed with saturated brine, and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent: cyclohexane/ethyl acetate=10/1) to obtain tetrahydro-4-(4-iodophenyl)-4-methoxy-2H-pyran (2.87 g). NMR (H1, CDCl3): δ 1.90-2.02 (4H, m), 2.97 (3H, s), 3.80-3.88 (4H, m), 7.14 (1H, d, J=8.5 Hz), 7.70 (1H, d, J=8.5 Hz)
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.